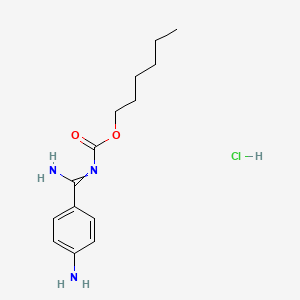
ヘキシルアミノ(4-アミノフェニル)メチレンカルバメート塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride is an organic compound with the molecular formula C14H22ClN3O2 and a molecular weight of 299.79638. It is known for its role as an impurity in the antithrombotic drug Dabigatran Etexilate, which is a nonpeptide direct thrombin inhibitor .
科学的研究の応用
Hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: As an impurity in Dabigatran Etexilate, it is relevant in pharmaceutical research and quality control.
作用機序
Target of Action
It is known to be an impurity of the antithrombotic drug dabigatran etexilate , which is a nonpeptide direct thrombin inhibitor . Therefore, it may have similar targets related to the coagulation pathway.
Action Environment
It is known to be soluble in dmso and methanol, and it is hygroscopic .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride involves the reaction of hexyl isocyanate with 4-aminobenzaldehyde in the presence of a suitable solvent such as methanol or DMSO. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
On an industrial scale, the production of hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride follows a similar synthetic route but with optimized reaction conditions to maximize yield and purity. The process involves the use of large-scale reactors and precise control of temperature and reaction time. The final product is purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
Hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methylene groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
類似化合物との比較
Similar Compounds
- Hexyl isocyanate
- 4-Aminobenzaldehyde
- Dabigatran Etexilate
Uniqueness
Hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride is unique due to its specific structure and role as an impurity in Dabigatran Etexilate. Its chemical properties and reactivity distinguish it from other similar compounds, making it valuable in both research and industrial applications .
生物活性
Hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride (CAS Number: 1307233-93-7) is an important compound primarily recognized as an impurity in the synthesis of the anticoagulant drug Dabigatran Etexilate. This article explores its biological activity, mechanisms of action, and implications for pharmaceutical applications.
Chemical Structure and Properties
The chemical formula for hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride is C14H22ClN3O2, with a molecular weight of approximately 299.80 g/mol. The compound features a hexyl group linked to a carbamate structure, which includes an imino linkage to a 4-aminophenyl moiety. Its structural characteristics contribute to its biological activity and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C14H22ClN3O2 |
| Molecular Weight | 299.80 g/mol |
| CAS Number | 1307233-93-7 |
| LogP | 4.77 |
| PSA (Polar Surface Area) | 90.70 Ų |
Hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride has been shown to interact with various biological targets, particularly enzymes related to neurotransmitter metabolism and coagulation pathways.
Enzyme Interaction
The compound exhibits significant binding affinity for acetylcholinesterase, an enzyme critical for neurotransmitter regulation. By inhibiting this enzyme, hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride can enhance acetylcholine levels in synaptic clefts, thus influencing synaptic transmission and neuronal signaling.
Biological Activity
Research indicates that hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride may influence several biological processes:
- Neurotransmitter Release : The inhibition of acetylcholinesterase leads to increased neurotransmitter availability, affecting cognitive functions and potentially offering therapeutic benefits in neurodegenerative conditions.
- Cellular Metabolism : The compound's interaction with metabolic enzymes can alter gene expression patterns related to energy production, impacting overall cellular health and function.
- Anticoagulant Activity : As an impurity of Dabigatran Etexilate, hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride may share pharmacological properties with this direct thrombin inhibitor, suggesting potential anticoagulant effects that warrant further investigation.
特性
IUPAC Name |
hexyl N-[amino-(4-aminophenyl)methylidene]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2.ClH/c1-2-3-4-5-10-19-14(18)17-13(16)11-6-8-12(15)9-7-11;/h6-9H,2-5,10,15H2,1H3,(H2,16,17,18);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHXBSOVEPWPSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














